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Compound of Interest

Compound Name: (2-Morpholin-4-ylbutyl)amine

Cat. No.: B1284681 Get Quote

Product Name: Morfobutamine (Hypothetical Name for (2-Morpholin-4-ylbutyl)amine)

Cat. No.: CS-XXXXX

Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of

numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2]

[3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime

target for therapeutic intervention.[4][5] Morfobutamine ((2-Morpholin-4-ylbutyl)amine) is a

novel, cell-permeable small molecule designed as a chemical probe to investigate the

intricacies of PI3K signaling. Its morpholine scaffold is a common feature in many kinase

inhibitors, contributing to favorable pharmacokinetic properties.[6] These application notes

provide a comprehensive guide for researchers, scientists, and drug development

professionals on the use of Morfobutamine to study the PI3K/Akt pathway.

Mechanism of Action
Morfobutamine is a potent and selective ATP-competitive inhibitor of Class I PI3K isoforms. By

binding to the ATP-binding pocket of PI3K, it prevents the phosphorylation of

phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).

This blockade of PIP3 production inhibits the recruitment and subsequent phosphorylation of

Akt at Thr308 and Ser473, leading to the downregulation of the entire downstream signaling

cascade.[7]
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Data Presentation
The inhibitory activity of Morfobutamine was assessed through in vitro kinase assays and cell-

based assays. The data presented below illustrates its potency and selectivity against various

PI3K isoforms and its effect on a cancer cell line.

Parameter Morfobutamine Alpelisib (Control)

IC50 vs. PI3Kα (nM) 25 5

IC50 vs. PI3Kβ (nM) 150 250

IC50 vs. PI3Kδ (nM) 80 270

IC50 vs. PI3Kγ (nM) 120 1,200

MCF-7 Cell Viability (GI50, µM) 1.5 0.5

Table 1: Hypothetical inhibitory

activity and cell viability data

for Morfobutamine compared

to the known PI3Kα inhibitor,

Alpelisib. IC50 values

represent the concentration

required for 50% inhibition of

kinase activity. GI50

represents the concentration

for 50% growth inhibition.
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Caption: PI3K/Akt Signaling Pathway Inhibition by Morfobutamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making
Headway? [frontiersin.org]

4. researchgate.net [researchgate.net]

5. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical
trials - PubMed [pubmed.ncbi.nlm.nih.gov]

6. benchchem.com [benchchem.com]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Notes: Morfobutamine, a Novel PI3K
Pathway Probe]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284681#using-2-morpholin-4-ylbutyl-amine-as-a-
chemical-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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